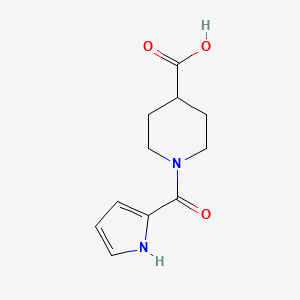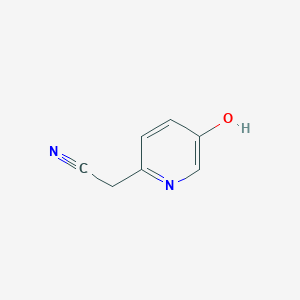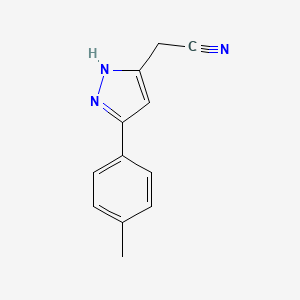
2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile is an organic compound that features a pyrazole ring substituted with a p-tolyl group and an acetonitrile group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitril beinhaltet typischerweise die Reaktion von p-Tolylhydrazin mit Ethylacetoacetat, um das entsprechende Pyrazolderivat zu bilden. Dieses Zwischenprodukt wird dann unter basischen Bedingungen mit Acetonitril umgesetzt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen beinhalten oft die Verwendung einer Base wie Natriumethoxid oder Kaliumcarbonat und eines Lösungsmittels wie Ethanol oder Acetonitril .
Industrielle Produktionsverfahren
Die industrielle Produktion von 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitril kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitril kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Pyrazolderivate mit verschiedenen funktionellen Gruppen zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrilgruppe in eine Aminogruppe umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nucleophile wie Amine, Alkohole und Thiole können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Pyrazolcarbonsäuren oder Ketonen.
Reduktion: Bildung von Pyrazolaminen.
Substitution: Bildung verschiedener substituierter Pyrazolderivate.
Wissenschaftliche Forschungsanwendungen
2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitril hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird als potenzieller Leitstoff in der Medikamentenentwicklung für verschiedene therapeutische Ziele erforscht.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitril beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. In biologischen Systemen kann es bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und den an der Verbindung vorgenommenen Modifikationen variieren .
Wirkmechanismus
The mechanism of action of 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(5-(p-Tolyl)-1H-pyrazol-3-yl)ethanol: Ähnliche Struktur, jedoch mit einer Ethanolgruppe anstelle einer Nitrilgruppe.
2-(5-(p-Tolyl)-1H-pyrazol-3-yl)aceton: Enthält eine Acetongruppe anstelle einer Nitrilgruppe.
2-(5-(p-Tolyl)-1H-pyrazol-3-yl)essigsäure: weist eine Carboxylgruppe anstelle einer Nitrilgruppe auf.
Einzigartigkeit
2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitril ist einzigartig aufgrund seiner spezifischen Kombination funktioneller Gruppen, die ihm eine besondere chemische Reaktivität und potenzielle biologische Aktivität verleihen. Das Vorhandensein der Nitrilgruppe ermöglicht eine weitere Funktionalisierung und Derivatisierung, was es zu einer vielseitigen Verbindung in der synthetischen Chemie macht .
Eigenschaften
Molekularformel |
C12H11N3 |
|---|---|
Molekulargewicht |
197.24 g/mol |
IUPAC-Name |
2-[3-(4-methylphenyl)-1H-pyrazol-5-yl]acetonitrile |
InChI |
InChI=1S/C12H11N3/c1-9-2-4-10(5-3-9)12-8-11(6-7-13)14-15-12/h2-5,8H,6H2,1H3,(H,14,15) |
InChI-Schlüssel |
STGYTXNBWMZKBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


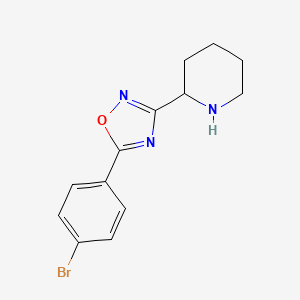

![3-(Piperidin-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813158.png)


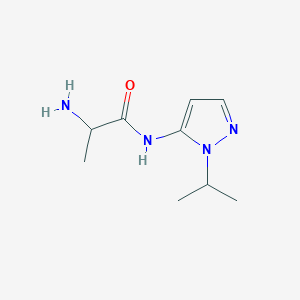
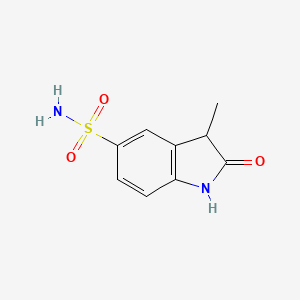
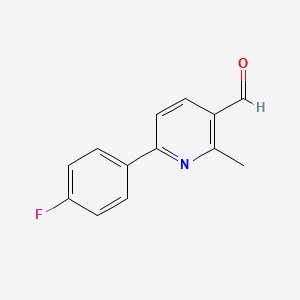
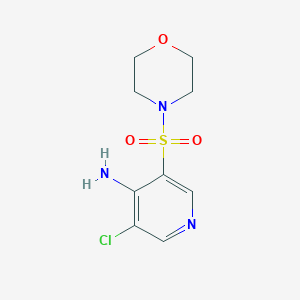
![7-Bromospiro[1,2-dihydroindene-3,3'-pyrrolidine]](/img/structure/B11813197.png)
